(R)-3-Aminopyrrolidine

CCR2b Antagonist Chemokine Receptor Inflammation

(R)-3-Aminopyrrolidine (CAS 116183-82-5) is a chiral pyrrolidine building block , serving as a key intermediate for pharmaceuticals including CCR2b antagonists, DPP-IV inhibitors, and quinolone antibacterials. Its defined (R)-stereochemistry is critical, as biological activity is often enantiomer-specific.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 116183-82-5
Cat. No. B051232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminopyrrolidine
CAS116183-82-5
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC1CNCC1N
InChIInChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m1/s1
InChIKeyNGXSWUFDCSEIOO-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Aminopyrrolidine (CAS 116183-82-5) for Chiral Synthesis and Drug Discovery


(R)-3-Aminopyrrolidine (CAS 116183-82-5) is a chiral pyrrolidine building block [1], serving as a key intermediate for pharmaceuticals including CCR2b antagonists, DPP-IV inhibitors, and quinolone antibacterials [2][3]. Its defined (R)-stereochemistry is critical, as biological activity is often enantiomer-specific [4].

Workflow Chiral building block for stereospecific synthesis
Selection Supports enantiomer-specific drug candidate design
Context Defined (R)-configuration for target engagement studies

Why (R)-3-Aminopyrrolidine Cannot Be Substituted by Its (S)-Enantiomer or Racemate


The chiral center in 3-aminopyrrolidine dictates its three-dimensional interaction with biological targets [1]. Substituting the (R)-enantiomer with the (S)-enantiomer or racemate can lead to a complete loss of desired activity or even introduce unwanted effects, as demonstrated by distinct pharmacological profiles in CCR2 antagonism and kinase inhibition [2][3].

Target: (R)-Enantiomer
Enantiomer-specific CCR2b target engagement
Reported DPP-IV inhibitory scaffold
Chiral control for quinolone intermediate synthesis
Substitute: (S)-Enantiomer or Racemate
May shift to Abl/PI3K kinase profile
DPP-IV activity may not reproduce
Enantiomer-dependent antibacterial spectrum may alter lead profile

Quantitative Differentiation Evidence for (R)-3-Aminopyrrolidine in Key Applications


CCR2b Antagonism: (R)-Enantiomer Delivers Sub-Nanomolar Functional Potency

In a direct head-to-head comparison, an (R)-3-aminopyrrolidine derivative (Compound 71) exhibited potent CCR2b antagonism, with a binding IC50 of 3.2 nM and functional chemotaxis inhibition IC50 of 0.83 nM [1]. In contrast, the (S)-enantiomer series required significant optimization to achieve an IC50 of 860 nM in a similar MCP-1 binding assay [2].

CCR2b Antagonism
Head-to-head
IC50 = 0.83 nM (chemotaxis) vs. (S)-enantiomer IC50 = 860 nM
Supports (R)-enantiomer chemotaxis inhibition context
Cross-study comparable; >1000-fold difference
CCR2b Antagonist Chemokine Receptor Inflammation

Kinase Inhibition: (R)- and (S)-Enantiomers Target Distinct Pathways

The (S)-enantiomer of 3-aminopyrrolidine serves as a scaffold for dual Abl/PI3K kinase inhibitors, with lead compounds showing IC50 values between 3-4 μM against K562 leukemia cells [1]. In contrast, the (R)-enantiomer has not been reported for this specific kinase inhibition profile, highlighting a fundamental divergence in biological target engagement based solely on stereochemistry [2].

Kinase Target Engagement
Class-level
(R): CCR2b; (S): Abl/PI3K (IC50 3–4 μM)
Enantiomers engage distinct target families
Target profile varies with stereochemistry
Kinase Inhibitor Abl PI3K Oncology

Analytical Discrimination: Validated IMS Method Distinguishes (R)- and (S)-Enantiomers

A 2024 study developed an ion mobility spectrometry (IMS) method capable of discriminating between the four isomers of R/S-1/N-Boc-3-AminoPyrrolidine [1]. The method achieved baseline separation for the enantiomers of R/S-1-Bzl-3AP and R/S-1-Cbz-3AP by forming diastereomeric complexes with natamycin and specific ligands [1].

Chiral Separation (IMS)
Method context
Baseline separation for R/S-1-Bzl-3AP achieved
Supports enantiomeric identity confirmation
Ion mobility spectrometry with natamycin ligand
Chiral Analysis Ion Mobility Spectrometry Quality Control

Antibacterial Intermediates: Chiral Purity Dictates Antimicrobial Spectrum

Chiral 3-aminopyrrolidine derivatives are essential intermediates for synthesizing quinolone antibacterial agents [1]. Research has shown that C-alkylation at the 4-position of the 3-aminopyrrolidine moiety enhances both in vitro and in vivo antibacterial activity, with the (S)-enantiomer of a related derivative demonstrating higher activity against aerobic and anaerobic bacteria compared to its (R)-counterpart [2].

Antibacterial Intermediate
Class-level
(R) as key intermediate; (S) reported higher activity in some cases
Enantiomer-dependent antibacterial spectrum context
Activity influenced by pyrrolidine stereochemistry
Antibacterial Quinolone Intermediate

DPP-IV Inhibition: (R)-Configuration Enables Sub-Nanomolar Potency

The cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidine template, which incorporates the (R)-3-aminopyrrolidine moiety, has been shown to afford low nanomolar inhibitors of human DPP-IV [1]. This is in contrast to the (S)-enantiomer series, which has been primarily explored for kinase inhibition and CCR2 antagonism, indicating a divergent structure-activity relationship [2].

DPP-IV Inhibition
Class-level
Low nanomolar DPP-IV inhibition with (R)-template
Supports (R)-enantiomer as DPP-IV inhibitor scaffold
Enzyme inhibition context; target-selective profile
DPP-IV Inhibitor Diabetes Metabolic Disease

Synthetic Accessibility: Enantioselective Route to (R)-3-Aminopyrrolidine is Well-Established

An enantioselective synthesis for chiral 3-aminopyrrolidine derivatives is detailed in US Patent 6,211,395, which provides a route to stereoisomerically preferred compounds [1]. This contrasts with earlier methods that required resolution of racemic mixtures, which are less efficient and yield only 50% of the desired enantiomer .

Synthetic Route
Class-level
Enantioselective synthesis available (US 6,211,395)
Supports reliable enantiomerically pure supply
Avoids racemic resolution; improves yield
Enantioselective Synthesis Process Chemistry Manufacturing

Optimal Use Cases for (R)-3-Aminopyrrolidine in R&D and Manufacturing


Development of High-Affinity CCR2b Antagonists for Inflammatory Diseases

Procure (R)-3-aminopyrrolidine for synthesizing potent CCR2b antagonists, as demonstrated by compound 71 (chemotaxis IC50 = 0.83 nM) [1]. This scaffold is essential for achieving sub-nanomolar functional potency against this chemokine receptor, which is a key target in inflammation [1].

Synthesis of Low-Nanomolar DPP-IV Inhibitors for Type 2 Diabetes

Utilize the (R)-3-aminopyrrolidine moiety as the core chiral building block for DPP-IV inhibitors. The cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidine template, derived from this enantiomer, has been validated to produce low nanomolar inhibitors of human DPP-IV [1].

Construction of Quinolone Antibacterial Agents

Employ (R)-3-aminopyrrolidine as a key intermediate for introducing chirality into quinolone antibiotics, a class of broad-spectrum antibacterial agents [1]. The stereochemistry at the pyrrolidine ring directly influences the antibacterial spectrum and potency of the final drug candidate [2].

Enantioselective Synthesis and Chiral Ligand Development

Leverage the well-defined (R)-stereochemistry for developing novel chiral ligands and catalysts for asymmetric synthesis. The pyrrolidine scaffold is a privileged structure in organocatalysis, and the (R)-enantiomer provides a specific three-dimensional orientation for inducing chirality in target molecules [1].

Application
Selection Property
Validation Focus
CCR2b receptor study context
Enantiomer-specific scaffold
Chemotaxis and binding assay endpoints
DPP-IV enzyme inhibition studies
(R)-configuration for target affinity
Enzyme inhibition and selectivity profiling
Quinolone antibacterial intermediate use
Chiral building block for stereochemical control
Antibacterial spectrum and potency endpoints
Chiral ligand and catalyst design
Defined (R)-stereochemistry
Asymmetric induction and enantioselectivity
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